molecular formula C5H6Cl2N2O2 B105842 1,3-Dichloro-5,5-dimethylhydantoin CAS No. 118-52-5

1,3-Dichloro-5,5-dimethylhydantoin

Cat. No. B105842
CAS RN: 118-52-5
M. Wt: 197.02 g/mol
InChI Key: KEQGZUUPPQEDPF-UHFFFAOYSA-N
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Description

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is a halogenated derivative of hydantoin, which is widely used in organic synthesis as a reagent for halogenation, oxidation, and as a catalyst in various chemical reactions. The compound is known for its stability, ease of handling, and effectiveness in promoting reactions under mild conditions.

Synthesis Analysis

DCDMH is utilized in the synthesis of various aromatic compounds. For instance, it has been employed in the acid-catalyzed bromination of aromatic compounds, where the presence of strong acids with pKa values lower than -2 enhances the bromination process . Additionally, DCDMH has been used as a catalyst in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, demonstrating its efficiency and the high yields of the reactions . The compound also plays a role in the selective preparation of haloindoles, where it is used without extra catalysts or harsh conditions, yielding high-quality products .

Molecular Structure Analysis

The molecular structure of DCDMH, which includes two chlorine atoms and a dimethylhydantoin scaffold, is crucial for its reactivity. This structure allows it to act as an effective oxidizing agent, as seen in the oxidation of urazoles to triazolinediones . The halogen atoms are reactive sites that facilitate the halogenation and oxidation processes.

Chemical Reactions Analysis

DCDMH is versatile in chemical reactions. It has been reported as an effective oxidizing agent for urazoles , a nitrosating agent for N,N-dialkyl amines , and a catalyst in the Biginelli reaction for the preparation of dihydropyrimidinones . Furthermore, it catalyzes the solvent-free synthesis of polyhydroquinoline and 1,8-dioxodecahydroacridine derivatives , and the α-chlorination of acetophenones . Its role in the synthesis of 1,8-dioxo-octahydro-xanthenes also highlights its catalytic efficiency10.

Physical and Chemical Properties Analysis

The physical and chemical properties of DCDMH, such as its stability and non-toxic nature, make it a valuable reagent in organic synthesis. Its ability to act under solvent-free conditions is particularly advantageous for green chemistry applications 10. The compound's reactivity with various substrates, including sulfonamides, local anesthetics , and indoles , further illustrates its broad utility in chemical transformations.

Scientific Research Applications

Oxidation Agent in Organic Synthesis

1,3-Dichloro-5,5-dimethylhydantoin (DCH) has been utilized effectively as an oxidizing agent. For instance, it has been used for the oxidation of urazoles to triazolinediones under mild conditions at room temperature, offering good to excellent yields (Zolfigol, Nasr‐Isfahani, Mallakpour, & Safaiee, 2005). Similarly, it has been applied in the selective oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles, with silica gel as a supporting agent, which has shown to reduce reaction times and increase yields (Azarifar, Nadimi, & Ghanbari, 2011).

Catalyst in Chemical Synthesis

1,3-Dichloro-5,5-dimethylhydantoin has been used as a catalyst in various chemical reactions. For instance, it catalyzed the solvent-free synthesis of 1,8-dioxo-octahydro-xanthenes via one-pot condensation, offering advantages like high yields, short reaction times, and easy work-up compared to traditional methods (Shirini, Ramoghadam, & Naghdi, 2012). It also demonstrated efficacy in the Biginelli reaction for preparing substituted 3,4-dihydropyrimidin-2(1H)-ones, showing benefits like short reaction times, high yields, and non-toxicity (Hojati, Gholizadeh, Haghdoust, & Shafiezadeh, 2010).

Chemiluminescence Analysis

DCH has been explored in chemiluminescence analysis. For example, a chemiluminescence flow-injection method was proposed for the determination of DCH in swimming pool water. This method offered a good linear relationship between the concentration of DCH and the produced luminescence intensity, demonstrating its potential in trace analysis of disinfectants in water samples (Rao, Zhang, & Baeyens, 2002).

Miscellaneous Applications

DCH has been used in various other applications, such as the reaction of indoles with DBDMH and DCDMH to produce 3-bromo/3-chloroindoles and 2,3-dibromo/2,3-dichloroindoles (Yan, Tianjun, & Yan, 2015). It was also applied in the oxidation of alpha amino acids, highlighting its utility in the kinetic studies and organic synthesis (Neeraj, Parihar, & Dwivedi, 2018).

Safety And Hazards

DCDMH is harmful if swallowed and causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is very toxic to aquatic life with long-lasting effects . It is also a strong oxidizer and may intensify fire .

properties

IUPAC Name

1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
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InChI Key

KEQGZUUPPQEDPF-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)N(C(=O)N1Cl)Cl)C
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Molecular Formula

C5H6Cl2N2O2
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DSSTOX Substance ID

DTXSID4024985
Record name 1,3-Dichloro-5,5-dimethylhydantoin
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Molecular Weight

197.02 g/mol
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Physical Description

1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414 °F (turns brown). Chlorine gas evolves at temperatures > 410 °F. (NTP, 1992), Dry Powder, White powder with a chlorine-like odor; [NIOSH], White powder with a chlorine-like odor.
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Boiling Point

Sublimes at 212 °F (NTP, 1992), 212 ° (sublimes)
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Flash Point

346 °F (NIOSH, 2023), 346 °F
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Solubility

Reaction (NTP, 1992), Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene, In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C., 0.2%
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Density

1.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5 at 20 °C/20 °C, 1.5
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8
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Vapor Pressure

0.000024 [mmHg]
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Product Name

1,3-Dichloro-5,5-dimethylhydantoin

Color/Form

Four-sided, pointed prisms from chloroform, White powder

CAS RN

118-52-5
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Melting Point

270 °F (NTP, 1992), 132 °C, 270 °F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/145
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Dichloro-5,5-dimethylhydantoin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0193.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-5,5-dimethylhydantoin
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
872
Citations
Z Xu, D Zhang, X Zou - Synthetic communications, 2006 - Taylor & Francis
A novel method for the synthesis of α‐chloroacetophenones using 1,3‐dichloro‐5,5‐dimethylhydantoin (DCDMH) and p‐toluenesulfonic acid in methanol at 30–35C is described. …
Number of citations: 40 www.tandfonline.com
Z Rao, X Zhang, WRG Baeyens - Talanta, 2002 - Elsevier
A new chemiluminescence (CL) flow-injection method is proposed for the determination of 1,3-dichloro-5,5-dimethylhydantoin (DDH). The method is based on the chemiluminescent …
Number of citations: 22 www.sciencedirect.com
A Khazaei, F Abbasi, M Kianiborazjani… - Journal of the Brazilian …, 2014 - SciELO Brasil
Aldehydes and ketones are important intermediates, especially for the construction of carbon-skeletons. The oxidation of alcohols is so important that a large number of methods and …
Number of citations: 20 www.scielo.br
RC PETTERSON… - The Journal of Organic …, 1959 - ACS Publications
When 1, 3-dichloro-5, 5-dime thy lhydantoin (I) dissolved in water at pH 9, it decomposed rapidly and completely; 1-chloro-5, 5-dimethylhydantoin (IIIa), N-chloroisopropylamine (IV), …
Number of citations: 16 pubs.acs.org
J Yan, T Ni, F Yan - Tetrahedron Letters, 2015 - Elsevier
Simple and efficient synthetic procedures for the selective preparation of 3-bromo/3-chloroindoles and 2,3-dibromo/2,3-dichloroindoles by using 1,3-dibromo-5,5-dimethylhydantoin (…
Number of citations: 33 www.sciencedirect.com
X Han, C Dong, HB Zhou - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
A more practical and efficient catalytic asymmetric chlorolactonization of styrene‐type carboxylic acids with 1,3‐dichloro‐5,5‐dimethylhydantoin (DCDMH) using C 3 ‐symmetric …
Number of citations: 66 onlinelibrary.wiley.com
AP Dwivedi, S Neeraj, SS Parihar - core.ac.uk
The kinetic measurement with different concentration of oxidant 1, 3-dichloro-5, 5-dimethylhydantoin and 5, 5-dimethylhydantoin with ℓ–alanine, ℓ-glycine and ℓ–valine. The catalytic …
Number of citations: 0 core.ac.uk
CA Marquette, LJ Blum - Analytical letters, 2003 - Taylor & Francis
A free chlorine donor, 1,3-dichloro-5,5-dimethylhydantoin (DDH), was used for the first time as triggering reagent for the chemiluminescent detection of enzymatically produced …
Number of citations: 8 www.tandfonline.com
Q Dong, Q Huang, M Wang, H Chen, Y Zi, W Huang - Tetrahedron Letters, 2022 - Elsevier
A novel and practical method has been discovered for the synthesis of esters from carboxylic acids promoted by 1,3-dichloro-5,5-dimethylhydantoin. Reactions proceed smoothly under …
Number of citations: 2 www.sciencedirect.com
Q Zhou, C Guo, X Li, P He, G Yang, C Dong - Wuhan University Journal of …, 2018 - Springer
An efficient catalytic asymmetric chlorocyclization of olefinic amides with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) using hydroquinidine 1,4-phthalazinediyl diether ((DHQD) 2 …
Number of citations: 2 link.springer.com

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